molecular formula C23H25N7O B11230202 N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(morpholin-4-yl)ethyl]-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11230202
M. Wt: 415.5 g/mol
InChI Key: NJRPEOXVTSHKTH-UHFFFAOYSA-N
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Description

N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolopyrimidines .

Scientific Research Applications

N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-[2-(MORPHOLIN-4-YL)ETHYL]-N1,4-DIPHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This unique structure contributes to its superior cytotoxic activity against various cancer cell lines compared to other similar compounds .

Properties

Molecular Formula

C23H25N7O

Molecular Weight

415.5 g/mol

IUPAC Name

6-N-(2-morpholin-4-ylethyl)-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C23H25N7O/c1-3-7-18(8-4-1)26-21-20-17-25-30(19-9-5-2-6-10-19)22(20)28-23(27-21)24-11-12-29-13-15-31-16-14-29/h1-10,17H,11-16H2,(H2,24,26,27,28)

InChI Key

NJRPEOXVTSHKTH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

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